molecular formula C20H33NO2 B601842 Fingolimod Impurity 4 CAS No. 177259-52-8

Fingolimod Impurity 4

Cat. No.: B601842
CAS No.: 177259-52-8
M. Wt: 319.49
Attention: For research use only. Not for human or veterinary use.
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Description

Fingolimod Impurity 4 is a byproduct formed during the synthesis of Fingolimod, a sphingosine 1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. This impurity is one of several that can arise during the production process and is important to identify and quantify to ensure the purity and safety of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fingolimod Impurity 4 typically involves multiple steps starting from m-bromophenylethyl alcohol. The process includes reactions such as bromination, substitution, and purification through column chromatography. For instance, one method involves dissolving a compound in anhydrous tetrahydrofuran, cooling it to 0°C, and sequentially adding imidazole, triphenylphosphine, and iodine. The reaction mixture is then heated to room temperature and allowed to react for 16 hours before purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: Fingolimod Impurity 4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Fingolimod Impurity 4 has several applications in scientific research:

    Chemistry: Used as a reference standard in chromatographic methods to ensure the purity of Fingolimod.

    Biology: Studied for its potential biological activity and effects on cellular pathways.

    Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Fingolimod.

    Industry: Utilized in quality control processes to monitor and minimize impurities in pharmaceutical production.

Mechanism of Action

The mechanism of action of Fingolimod Impurity 4 is not as well-studied as that of Fingolimod itself. it is believed to interact with similar molecular targets, such as sphingosine 1-phosphate receptors. These interactions can influence lymphocyte migration and immune responses, although the specific pathways and effects may differ from those of Fingolimod .

Comparison with Similar Compounds

  • Fingolimod Hexyl Homolog
  • Fingolimod Heptyl Homolog
  • Fingolimod Nonyl Homolog
  • Fingolimod Decyl Homolog
  • 3-Phenethyl Fingolimod Analog
  • 2-Phenethyl Fingolimod Analog

Comparison: Fingolimod Impurity 4 is unique in its specific structure and formation pathway. While other impurities and analogs share similar core structures, the variations in side chains and functional groups result in different chemical and biological properties. For instance, the hexyl and heptyl homologs differ in the length of their alkyl chains, which can affect their solubility and reactivity .

Properties

IUPAC Name

N-[1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22)21-17(2)23/h10-13,20,22H,3-9,14-16H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXZIVZQURIFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (1.2 g) in tetrahydrofuran (100 ml), a solution of methyl 2-acetamido-4-(4-octylphenyl)butyrate (11 g) in tetrahydrofuran (200 ml) was added and the suspension was stirred at room temperature for 30 minutes. An aqueous tetrahydrofuran (70%, 10 ml) was added to the solution and the mixture was left standing overnight. Magnesium sulfate was added to the mixture, the precipitate was filtered off and the solvent was distilled away under reduced pressure. The residue was dissolved in ethyl acetate, the solution was washed with a dilute hydrochloric acid, an aqueous sodium hydrogencarbonate solution and a saturated brine in order and dried over sodium sulfate. The solvent was distilled away under reduced pressure to give the subject compound (6.6 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methyl 2-acetamido-4-(4-octylphenyl)butyrate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of lithium abluminum hydride (1.2 g) in tetrahydrofuran (100 ml), a solution of methyl 2-acetamido-4-(4-octylphenyl)butyrate (11 g) in tetrahydrofuran (200 ml) was added and the suspension was stirred at room temperature for 30 minutes. An aqueous tetrahydrofuran (70%, 10 ml) was added to the solution and the mixture was left standing overnight. Magnesium sulfate was added to the mixture, the precipitate was filtered off and the solvent was distilled away under reduced pressure. The residue was dissolved in ethyl acetate, the solution was washed with a dilute hydrochloric acid, an aqueous sodium hydrogencarbonate solution and a saturated brine in order and dried over sodium sulfate. The solvent was distilled away under reduced pressure to give the subject compound (6.6 g). MS: 319(M+).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methyl 2-acetamido-4-(4-octylphenyl)butyrate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fingolimod Impurity 4
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